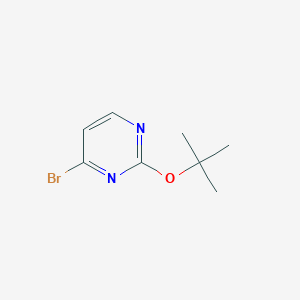

4-Bromo-2-(tert-butoxy)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-[(2-methylpropan-2-yl)oxy]pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c1-8(2,3)12-7-10-5-4-6(9)11-7/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEKMEFODVJTDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=NC=CC(=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Bromo 2 Tert Butoxy Pyrimidine

Regioselective Bromination Strategies for Pyrimidine (B1678525) Derivatives

Achieving regioselectivity in the bromination of the pyrimidine ring is paramount for the successful synthesis of 4-bromo-2-(tert-butoxy)pyrimidine. The electron-deficient nature of the pyrimidine ring presents unique challenges for electrophilic substitution reactions. acs.org

Directed Halogenation Approaches to Pyrimidine Cores

Directed halogenation strategies offer a powerful tool for controlling the position of bromination on the pyrimidine nucleus. These methods often involve the use of directing groups that activate a specific position for electrophilic attack or metalation-halogenation sequences that provide access to specific isomers. chemrxiv.org For instance, the introduction of an amino group can enhance the nucleophilicity of the pyrimidine ring, facilitating subsequent bromination at a specific position under milder conditions. acs.org Another approach involves the use of pyridine (B92270) N-oxides, which can be regioselectively brominated under mild conditions using reagents like p-toluenesulfonic anhydride (B1165640) and tetrabutylammonium (B224687) bromide. tcichemicals.com

Electrophilic Bromination with Specific Pyrimidine Precursors

The direct electrophilic bromination of pyrimidine derivatives is a common method, though it often requires harsh conditions and can lead to a mixture of products. acs.orgchemrxiv.org The choice of brominating agent and reaction conditions is crucial for achieving the desired regioselectivity. Reagents such as N-bromosuccinimide (NBS) are frequently employed, sometimes in conjunction with a catalyst or in specific solvent systems like ionic liquids to enhance efficiency and selectivity. elsevierpure.comnih.gov For precursors like 2-(tert-butoxy)pyrimidine, direct bromination with agents such as bromine or NBS under controlled conditions can selectively introduce the bromine atom at the 4-position.

Installation of the tert-Butoxy (B1229062) Moiety: Etherification Protocols

The introduction of the tert-butoxy group is a key step in the synthesis of the target compound. This is typically achieved through etherification reactions, where a pyrimidine precursor is reacted with a source of the tert-butoxy group.

Nucleophilic Substitution of Halogenated Pyrimidines with tert-Butoxide.nih.govlibretexts.orgorgsyn.org

A prevalent method for installing the tert-butoxy group involves the nucleophilic substitution of a halogen atom on the pyrimidine ring with a tert-butoxide salt, such as potassium tert-butoxide. The bulkiness of the tert-butoxide nucleophile can influence the regioselectivity of the reaction, favoring attack at the more accessible position. libretexts.org This strategy is often employed with dihalogenated pyrimidines, where one halogen is more susceptible to substitution than the other.

Alkylation of Hydroxypyrimidines with tert-Butyl Derivatives

An alternative route to the tert-butoxy group is the alkylation of a hydroxypyrimidine precursor. This can be achieved by reacting the corresponding hydroxypyrimidine with a tert-butylating agent, such as tert-butyl bromide, in the presence of a base. The choice of base and solvent is critical to facilitate the reaction and minimize side products.

Multi-Step Synthetic Sequences and Optimized Reaction Conditions

One-Pot Synthetic Protocols for Pyrimidine Construction

One-pot, multicomponent reactions (MCRs) represent a highly efficient strategy for assembling complex molecules like pyrimidines from simple, readily available starting materials in a single synthetic operation. rasayanjournal.co.inmdpi.com This approach minimizes waste, reduces reaction time, and simplifies purification processes compared to traditional multi-step syntheses. scholarsresearchlibrary.comresearchgate.net While direct one-pot synthesis of this compound is not extensively documented, general MCRs for pyrimidine ring construction are well-established and provide a foundation for accessing its precursors.

A common and versatile MCR is the Biginelli reaction and its variations, which typically involve the condensation of a β-dicarbonyl compound, an aldehyde, and a urea (B33335) or guanidine (B92328) derivative. scholarsresearchlibrary.comresearchgate.net Another prominent strategy involves the reaction of an alkynone, a 1,3-dicarbonyl compound, and ammonium (B1175870) acetate, which can proceed under mild, acid-free conditions with total regiocontrol. organic-chemistry.org Similarly, three-component reactions of aldehydes, ethyl cyanoacetate, and guanidine nitrate (B79036) in aqueous media, catalyzed by simple bases like piperidine, offer an environmentally friendly route to substituted pyrimidines. scholarsresearchlibrary.comresearchgate.net These methods can be adapted to generate a pyrimidine core that can then be functionalized to yield the target compound. For instance, a precursor like 2-amino-4-hydroxypyrimidine could be synthesized via a one-pot method, followed by substitution and bromination steps.

More advanced one-pot protocols have been developed, such as a tandem oxidation-bromination-rearrangement process, demonstrating the potential for complex transformations in a single pot. chemicalbook.com The development of one-pot methods for 2,4-diaminopyrimidines and pyrimido[4,5-d]pyrimidines further showcases the versatility of this approach in creating diverse pyrimidine-based scaffolds. nih.govoiccpress.com

Table 1: Examples of One-Pot Synthetic Protocols for Pyrimidine Derivatives

| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| Aldehyde, Ethyl Cyanoacetate, Guanidine Nitrate | Piperidine / Water | 2-Amino-5-cyanopyrimidines | High | scholarsresearchlibrary.comresearchgate.net |

| Alkynone, 1,3-Dicarbonyl, Ammonium Acetate | Ethanol / Reflux | Polysubstituted Pyridines | up to 98% | organic-chemistry.org |

| Aldehydes, Alkynes, Indazole/Triazole | Ferric Chloride | Fused Pyrimidines | Good to Excellent | researchgate.net |

| Aldehydes, 1,3-Dimethylbarbituric acid, Malononitrile | ZnO Nanopowders / Solvent-free | Pyrano[2,3-d]pyrimidines | Good to Excellent | researchgate.net |

Catalyst Selection and Reaction Optimization for Enhanced Yields

The yield and selectivity of pyrimidine synthesis are critically dependent on catalyst selection and the optimization of reaction conditions. A wide array of catalysts, including organocatalysts, metal-based catalysts, and nanocatalysts, have been employed to improve the efficiency of these transformations. numberanalytics.comacs.orgnumberanalytics.com

Catalyst Selection:

Metal Catalysts: Transition metals like palladium, copper, and iridium are widely used. Iridium pincer complexes have been shown to be highly efficient in the multicomponent synthesis of pyrimidines from amidines and alcohols. organic-chemistry.org Copper(II) catalysts are effective for the amination of halogenated pyrimidines, a reaction relevant for modifying pyrimidine precursors. organic-chemistry.org Iron-based nanoparticles have also been utilized as eco-friendly, heterogeneous catalysts for constructing fused pyrimidine systems. acs.org

Organocatalysts: Simple organic molecules can serve as effective catalysts. L-proline and p-toluenesulfonic acid have been used in the synthesis of fused pyrimidine systems. acs.org DABCO (1,4-diazabicyclo[2.2.2]octane) is another effective base catalyst for one-pot condensations leading to pyrano[2,3-d]pyrimidines. researchgate.net

Acid/Base Catalysis: The choice between acid and base catalysis can significantly impact reaction outcomes. For example, in certain cyclization reactions, Brönsted acids like ammonium chloride or strong bases like sodium methoxide (B1231860) have been tested, with varying degrees of success. nih.gov Dry hydrogen bromide has been used specifically to catalyze the cyclization of intermediates to form 4-bromopyrimidines. clockss.org

Reaction Optimization: Optimizing reaction parameters is crucial for maximizing yield and minimizing side products. numberanalytics.com Key variables include:

Temperature: Controlling the temperature is essential to balance reaction kinetics with the stability of reactants and products.

Solvent: The choice of solvent can influence reactant solubility, catalyst activity, and reaction pathways. While traditional syntheses used organic solvents, a shift towards greener alternatives is evident. nih.govbenthamdirect.com

Catalyst Loading: The amount of catalyst must be carefully optimized. Insufficient catalyst may lead to slow or incomplete reactions, while excess catalyst can increase costs and complicate purification. Studies have shown that optimizing catalyst loading to as low as 2 mol% can be effective. researchgate.net

Reactant Stoichiometry: Adjusting the ratio of reactants is often necessary to drive the reaction to completion and control selectivity.

For the synthesis of this compound, which typically involves the bromination of 2-(tert-butoxy)pyrimidine, reaction optimization would focus on controlling the regioselectivity of the bromination step to ensure the bromine atom is introduced at the C4 position.

Stereochemical Control and Regioisomeric Purity Considerations in Pyrimidine Synthesis

Achieving high stereochemical control and regioisomeric purity is a significant challenge in the synthesis of substituted pyrimidines, including this compound.

Stereochemical Control: For the achiral molecule this compound, stereochemical considerations are not directly applicable to the final structure itself. However, stereocontrol is paramount when pyrimidine derivatives are synthesized with chiral substituents or as part of larger, complex molecules like nucleoside analogues or certain receptor antagonists. nih.govnih.gov In these cases, the spatial arrangement of atoms can drastically affect biological activity. For example, in the synthesis of perhydropyrido[1,2-c]pyrimidine derivatives, strict stereochemical requirements were found to be essential for potent and selective receptor binding. nih.gov The cyclization of heptadiene derivatives substituted with nucleic acid bases also demonstrates the importance of controlling the stereochemistry of the resulting carbocyclic nucleoside analogues. acs.org

Regioisomeric Purity: Regioisomeric purity is a critical concern in the synthesis of this compound. The pyrimidine ring has multiple positions available for substitution, and controlling the placement of the bromo and tert-butoxy groups is essential. The synthesis typically proceeds by first preparing 2-(tert-butoxy)pyrimidine, followed by electrophilic bromination. The challenge lies in directing the bromine atom exclusively to the C4 position, avoiding substitution at C6 or other positions.

The inherent electronic properties of the 2-alkoxypyrimidine ring direct electrophilic attack. However, reaction conditions must be carefully controlled to ensure high regioselectivity. The use of specific brominating agents (e.g., N-bromosuccinimide, bromine) and the choice of solvent and temperature can influence the isomeric ratio of the product. The development of regioselective C-H functionalization methods, such as using blocking groups to direct reactions to a specific site, represents an advanced strategy to ensure high purity. nih.govchemrxiv.org For instance, methods developed for the regioselective synthesis of 4-bromopyrazoles or 4-alkylated pyridines highlight strategies that could be adapted to pyrimidine systems to ensure the desired regioisomeric outcome. scielo.org.mxresearchgate.net

Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of pyrimidine derivatives. rasayanjournal.co.innih.gov These approaches aim to reduce the environmental impact by using safer solvents, minimizing waste, and improving energy efficiency. nih.govbenthamdirect.com

Solvent-Free or Low-Environmental Impact Solvent Systems

A key focus of green pyrimidine synthesis is the reduction or elimination of hazardous organic solvents.

Solvent-Free Reactions: Performing reactions without a solvent (neat) or using mechanochemistry (e.g., ball milling) offers significant environmental benefits. rasayanjournal.co.in These methods can lead to shorter reaction times, cleaner reaction profiles, and simplified product isolation. acs.org One-pot, solvent-free syntheses of various pyrimidine derivatives have been successfully developed using catalysts like silica (B1680970) gel-supported sulfuric acid or ZnO nanoparticles. scielo.org.mxacs.org

Low-Impact Solvents: When a solvent is necessary, the trend is to use environmentally benign options. Water is an ideal green solvent due to its non-toxicity, availability, and safety. scholarsresearchlibrary.com Numerous one-pot syntheses of pyrimidine derivatives have been developed in aqueous media. scholarsresearchlibrary.comresearchgate.net Ethanol is another preferred green solvent, often derived from renewable resources, and has been used in various catalyzed pyrimidine syntheses. nih.gov

Renewable Feedstocks and Catalytic Efficiencies

The ultimate goal of green chemistry is to utilize renewable raw materials instead of depleting fossil fuels.

Renewable Feedstocks: While the direct synthesis of this compound from biomass has not been reported, the building blocks for the pyrimidine ring can be derived from renewable sources. For example, an iridium-catalyzed multicomponent synthesis utilizes alcohols, which can be sourced from lignocellulose, as key building blocks. organic-chemistry.org In a groundbreaking approach, pyrimidines have been synthesized using dinitrogen (N₂) from the air and carbon, with the key intermediate urea being formed in situ. oup.com This demonstrates a potential long-term strategy for producing nitrogen-containing heterocycles sustainably.

Catalytic Efficiencies: Green chemistry emphasizes the use of catalysts over stoichiometric reagents to minimize waste. rasayanjournal.co.in The development of highly efficient and recyclable catalysts is a major area of research. Heterogeneous catalysts, such as metal nanoparticles or catalysts supported on polymers or silica, are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing both cost and environmental impact. acs.orgacs.org

Reactivity and Mechanistic Investigations of 4 Bromo 2 Tert Butoxy Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for heteroaromatic compounds, including pyrimidine (B1678525) derivatives. In this type of reaction, a nucleophile displaces a leaving group, such as a halide, on the aromatic ring. wikipedia.org The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which facilitates nucleophilic attack, particularly at the C-2, C-4, and C-6 positions. stackexchange.com

The C-4 position of the pyrimidine ring is highly susceptible to nucleophilic attack, often showing greater reactivity than the C-2 position. stackexchange.comscispace.com This enhanced reactivity is attributed to the ability of the pyrimidine ring to stabilize the anionic intermediate formed during the reaction. For 4-Bromo-2-(tert-butoxy)pyrimidine, the bromine atom at the C-4 position serves as a good leaving group, allowing for substitution by a wide range of nucleophiles.

Common nucleophiles used in SNAr reactions with substituted 4-bromopyrimidines include amines, alkoxides, and thiolates. For instance, reactions of various chloropyrimidines with amines are among the most utilized transformations in pyrimidine chemistry, driven by the search for biologically active molecules. arkat-usa.org The reaction conditions typically involve heating the pyrimidine substrate with the nucleophile in a suitable solvent, sometimes in the presence of a base to neutralize the generated HBr.

Table 1: Examples of SNAr Reactions at the C-4 Position of Pyrimidine Derivatives Note: This table presents analogous reactions on related 4-halopyrimidine systems to illustrate the typical scope of nucleophiles.

| Nucleophile | Product Type | Typical Conditions | Reference |

| Primary/Secondary Amines | 4-Aminopyrimidines | Heat, Solvent (e.g., EtOH, DMF), optional Base (e.g., K₂CO₃, DIPEA) | arkat-usa.org |

| Alkoxides (e.g., NaOMe) | 4-Alkoxypyrimidines | Room Temp to Heat, Alcohol Solvent | chemrxiv.org |

| Hydrazine (B178648) | 4-Hydrazinopyrimidines | Heat, Solvent (e.g., EtOH) | N/A |

The substituent at the C-2 position significantly influences the reactivity of the C-4 position towards nucleophilic attack. The tert-butoxy (B1229062) group [-OC(CH₃)₃] is generally considered an electron-donating group through resonance, which would typically be expected to decrease the electrophilicity of the pyrimidine ring and slow down the rate of SNAr reactions.

The SNAr reaction on this compound proceeds through a well-established two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack and Formation of the Meisenheimer Complex : The reaction is initiated by the attack of a nucleophile on the electron-deficient C-4 carbon atom, which bears the bromine leaving group. This step breaks the aromaticity of the pyrimidine ring and forms a tetrahedral, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The negative charge in this intermediate is stabilized by delocalization onto the electronegative nitrogen atoms of the pyrimidine ring. stackexchange.com The stability of this complex is a crucial factor in determining the reaction rate; therefore, the formation of the Meisenheimer intermediate is typically the rate-determining step. masterorganicchemistry.comyoutube.com

Elimination and Aromaticity Restoration : In the second step, the leaving group (bromide anion) is expelled from the Meisenheimer complex. This elimination step restores the aromaticity of the pyrimidine ring, leading to the final substituted product. This step is generally fast. youtube.com

Step 1 (Rate-determining) : Addition of the nucleophile to form a resonance-stabilized anionic intermediate (Meisenheimer complex).

Step 2 (Fast) : Elimination of the bromide ion to yield the substituted pyrimidine.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, the bromine atom at the C-4 position makes it an excellent substrate for such transformations, particularly palladium-catalyzed reactions.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. researchgate.netmdpi.com This reaction is widely used to synthesize biaryl compounds and has been successfully applied to heteroaryl halides, including bromopyrimidines.

In a typical Suzuki-Miyaura reaction, this compound would be reacted with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. The catalytic cycle involves three main steps: oxidative addition of the bromopyrimidine to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination to form the C-C coupled product and regenerate the Pd(0) catalyst.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyrimidines Note: This table illustrates typical conditions used for Suzuki-Miyaura reactions on related bromopyrimidine scaffolds.

| Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Yield (%) | Reference |

| Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good to Excellent | mdpi.com |

| Phenylboronic acid | (tBubpy)PdCl₂ | K₂CO₃ | Alcohol/Water | Moderate to Excellent | asianpubs.org |

| Various arylboronic acids | PdCl₂(dppf) | K₂CO₃ | Methanol | N/A | rsc.org |

The Stille coupling reaction involves the palladium-catalyzed coupling of an organic halide with an organotin compound (organostannane). wikipedia.org This method is known for its tolerance of a wide variety of functional groups, and the organotin reagents are often stable to air and moisture. wikipedia.org

The reaction of this compound with an organotin reagent, such as a tributylstannyl derivative, would proceed via a catalytic cycle similar to that of the Suzuki coupling. The key difference is the transmetalation step, where the organic group is transferred from tin to the palladium center. Studies on halopyrimidines have shown that the reactivity of different positions can be exploited for selective couplings. The C-4 position is generally more reactive than the C-2 position in Stille couplings of dichloropyrimidines, allowing for regioselective functionalization. scispace.com

Table 3: Illustrative Conditions for Stille Coupling of Halopyrimidines Note: This table shows representative conditions for Stille reactions on related halopyrimidine systems.

| Organotin Reagent | Palladium Catalyst | Solvent | Temperature (°C) | Reference |

| Phenyltributyltin | Pd(PPh₃)₂Cl₂ | DMF | 100 | scispace.com |

| Styryltributyltin | Pd(PPh₃)₂Cl₂ | DMF | 80 | scispace.com |

| Vinyltributyltin | Pd(PPh₃)₄ | Toluene | 100 | msu.edu |

Negishi Coupling with Organozinc Reagents

The Negishi coupling is a versatile palladium- or nickel-catalyzed cross-coupling reaction that forges new carbon-carbon bonds between organozinc compounds and various organic halides. uniba.itorganic-chemistry.org This reaction is noted for its high functional group tolerance and the good reactivity of organozinc reagents, which are also advantageous due to their low toxicity and cost-effective preparation. uniba.ituni-muenchen.de The general mechanism involves the oxidative addition of the organic halide to a low-valent metal center, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

In the context of this compound, Negishi coupling provides a powerful method for the introduction of a wide range of substituents at the C4 position. The reaction's utility is particularly highlighted in the synthesis of complex molecules where mild conditions and chemoselectivity are paramount. uniba.it For instance, the Pd/IPr catalytic system has been shown to be effective for C4-selective cross-coupling of dihalopyridines with organozinc reagents, suggesting its potential applicability to pyrimidine systems. nih.gov

The choice of catalyst and ligands can significantly influence the outcome of the Negishi coupling. For example, the use of an electron-rich ligand like CPhos with Pd(OAc)₂ has been reported to be efficient for the coupling of secondary alkylzinc halides with aryl bromides. nih.gov Furthermore, the combination of Pd(OAc)₂ and SPhos has proven to be an excellent catalyst for Negishi cross-coupling reactions involving substrates with acidic protons. nih.gov These findings underscore the importance of catalyst system optimization to achieve high yields and selectivity in the coupling of this compound with various organozinc reagents.

Table 1: Examples of Negishi Coupling Reactions

| Organozinc Reagent | Catalyst System | Reaction Conditions | Product | Yield |

|---|---|---|---|---|

| Alkylzinc Halide | Pd(OAc)₂ / SPhos | Slow addition of organozinc reagent, 25 °C | 4-Alkyl-2-(tert-butoxy)pyrimidine | Good |

| Secondary Alkylzinc Halide | Pd(OAc)₂ / CPhos | - | 4-(sec-Alkyl)-2-(tert-butoxy)pyrimidine | Excellent |

| Aryl zinc Halide | Pd-phosphinous Acid (POPd7) | NMP | 4-Aryl-2-(tert-butoxy)pyrimidine | Good |

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between terminal alkynes and aryl or vinyl halides, providing a direct route to the synthesis of arylalkynes and conjugated enynes. libretexts.orgwikipedia.orgsynarchive.com This reaction is widely used in the synthesis of pharmaceuticals, natural products, and organic materials due to its reliability and mild reaction conditions. wikipedia.org The catalytic cycle typically involves a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the halide, while the copper cocatalyst is involved in the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. wikipedia.org

For this compound, Sonogashira coupling enables the introduction of various alkynyl groups at the C4 position. The reactivity of the halide in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org The choice of catalyst, ligands, base, and solvent can significantly impact the reaction's efficiency. Common catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, and the reaction is typically carried out in the presence of an amine base such as triethylamine or diisopropylethylamine. vinhuni.edu.vnorganic-chemistry.org

Recent advancements have led to the development of copper-free Sonogashira coupling protocols, which are advantageous in situations where the presence of copper might be detrimental. libretexts.orgorganic-chemistry.org In these systems, a palladium catalyst is used in conjunction with a suitable base to facilitate the coupling. The combination of bulky and electron-rich ligands has been shown to enhance the efficiency of these copper-free reactions. libretexts.org

Table 2: Typical Conditions for Sonogashira Coupling

| Component | Examples |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ |

| Copper Cocatalyst | CuI |

| Ligand (for Pd) | PPh₃, P(t-Bu)₃, dppf |

| Base | Triethylamine, Diisopropylethylamine, Cs₂CO₃ |

| Solvent | THF, DMF, Toluene, Ionic Liquids |

Buchwald-Hartwig Amination with Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, allowing for the synthesis of a wide variety of aryl amines. wikipedia.orgorganic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination of the aryl amine product. wikipedia.org

In the case of this compound, Buchwald-Hartwig amination allows for the introduction of primary and secondary amines at the C4 position. The success of this reaction is highly dependent on the choice of the palladium catalyst, the phosphine ligand, and the base. nih.gov Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, RuPhos, BrettPhos), have been instrumental in expanding the scope and efficiency of this transformation. nih.govacs.org These ligands facilitate the key steps of the catalytic cycle, particularly the reductive elimination step. acs.org

The reaction conditions, including the choice of solvent and base, must be carefully optimized for each specific substrate combination. nih.gov Common bases used include sodium tert-butoxide, lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate. nih.gov The reaction is typically carried out in aprotic, non-polar solvents like toluene or dioxane. nih.gov

Table 3: Key Components in Buchwald-Hartwig Amination

| Component | Role and Examples |

|---|---|

| Palladium Precatalyst | Source of the active Pd(0) catalyst. Examples: Pd(OAc)₂, Pd₂(dba)₃. |

| Phosphine Ligand | Crucial for catalyst activity and stability. Examples: XPhos, RuPhos, BrettPhos, BINAP, dppf. nih.govacs.org |

| Base | Facilitates the deprotonation of the amine. Examples: NaOtBu, LiHMDS, Cs₂CO₃. nih.gov |

| Solvent | Typically non-polar, aprotic solvents. Examples: Toluene, Dioxane, THF. nih.gov |

Catalyst and Ligand Effects on Cross-Coupling Regioselectivity

The regioselectivity of cross-coupling reactions on polyhalogenated heterocycles, including pyrimidines, is a critical aspect that is heavily influenced by the choice of catalyst and ligand. For dihalopyrimidines, the inherent electronic properties of the ring often dictate a preferential site of reaction. Generally, the C4 and C6 positions of the pyrimidine ring are more electrophilic and thus more reactive towards oxidative addition than the C2 and C5 positions. rsc.org

However, this inherent reactivity can be modulated or even overridden by the steric and electronic properties of the catalyst system. The use of bulky, electron-rich phosphine ligands can significantly alter the regioselectivity of the cross-coupling reaction. rsc.org For example, in the Suzuki-Miyaura coupling of 2,4-dichloropyridine, the use of a sterically hindered N-heterocyclic carbene (NHC) ligand was shown to favor coupling at the C4 position, which is typically less reactive than the C2 position with standard catalysts. nih.gov Similarly, in the coupling of 3,5-dichloropyridazine, different phosphine ligands led to varying ratios of C3 and C5 substituted products. rsc.org

These ligand-controlled effects on regioselectivity can be attributed to the ability of bulky ligands to favor the formation of monoligated, 12-electron Pd(0) species, which can exhibit different reactivity profiles compared to the more common bisligated complexes. nih.gov The interplay between the electronic nature of the substrate, the steric bulk of the ligand, and the specific reaction conditions all contribute to the final regiochemical outcome. Understanding these relationships is crucial for the selective functionalization of polyhalogenated pyrimidines like this compound in the presence of other halogen substituents.

Reactions Involving the tert-Butoxy Group

Deprotection Strategies and Conversion to Hydroxypyrimidines

The tert-butoxy group in this compound serves as a protecting group for the 2-hydroxypyrimidine tautomer. The removal of this group, or deprotection, is a key step in the synthesis of various pyrimidine derivatives. The most common method for the deprotection of a tert-butoxy group is acid-catalyzed hydrolysis. Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a suitable solvent like dichloromethane or dioxane, efficiently cleaves the tert-butyl ether to reveal the corresponding hydroxypyrimidine.

The resulting 4-bromo-2-hydroxypyrimidine exists in equilibrium with its tautomeric form, 4-bromo-pyrimidin-2(1H)-one. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. This deprotection strategy is widely employed in multistep syntheses where the hydroxyl group needs to be unmasked at a later stage to avoid interference with other reactions.

Rearrangement Reactions (e.g., Claisen-type Rearrangements of Pyrimidine Ethers)

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton or functional groups of a molecule are rearranged to form a structural isomer. thermofisher.comwiley-vch.de One notable type of rearrangement that could potentially involve pyrimidine ethers is the Claisen rearrangement. The classical Claisen rearrangement is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether that occurs upon heating. bdu.ac.inmvpsvktcollege.ac.in

While direct Claisen rearrangement of 2-(tert-butoxy)pyrimidine is not feasible due to the absence of an allyl group, analogous rearrangements could be envisioned for appropriately substituted pyrimidine ethers. For instance, a 2-(allyloxy)pyrimidine derivative could undergo a thermal or Lewis acid-catalyzed Claisen rearrangement to afford a C-allylated hydroxypyrimidine. The reaction would proceed through a concerted, cyclic transition state.

Another type of rearrangement relevant to pyrimidine N-oxides is the Boekelheide rearrangement. This reaction involves the rearrangement of a pyridine (B92270) N-oxide with an adjacent methyl group in the presence of an acid anhydride (B1165640). fu-berlin.de While not directly applicable to this compound itself, this type of rearrangement highlights the potential for skeletal reorganizations in pyrimidine chemistry under specific conditions.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Bromo-2-hydroxypyrimidine |

| 2-hydroxypyrimidine |

| 4-bromo-pyrimidin-2(1H)-one |

| 2,4-dichloropyridine |

| 3,5-dichloropyridazine |

| 2-(allyloxy)pyrimidine |

| C-allylated hydroxypyrimidine |

| pyridine N-oxide |

Other Reactive Transformations

Beyond palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions, this compound is amenable to a variety of other chemical transformations that expand its synthetic utility. These include organometallic-mediated reactions and radical processes, which offer alternative pathways for functionalization.

The transformation of the C-Br bond into a C-Li bond via bromine-lithium exchange is a powerful strategy for creating a nucleophilic pyrimidine species. Treatment of this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C) is expected to facilitate a rapid halogen-metal exchange, yielding 2-(tert-butoxy)pyrimidin-4-yl-lithium. This lithiated intermediate is a potent nucleophile that can react with a wide array of electrophiles to introduce new functional groups at the C4 position.

The general mechanism involves the attack of the alkyllithium reagent on the bromine atom, leading to the formation of the lithiated pyrimidine and an alkyl bromide byproduct. The resulting organolithium species is highly reactive and can be "quenched" by adding an electrophilic reagent to the reaction mixture. This two-step sequence provides access to a diverse range of 4-substituted pyrimidines that are often difficult to synthesize through other methods. For instance, quenching with deuterium oxide provides a method for site-specific deuterium labeling, while reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively.

Table 1: Representative Electrophilic Quenching Reactions of 2-(tert-butoxy)pyrimidin-4-yl-lithium

| Electrophile | Reagent | Product | Product Class |

|---|---|---|---|

| Proton source | H₂O | 2-(tert-butoxy)pyrimidine | Debrominated pyrimidine |

| Deuteron source | D₂O | 4-Deuterio-2-(tert-butoxy)pyrimidine | Labeled compound |

| Carbonyl compound | Benzaldehyde | 2-(tert-butoxy)pyrimidin-4-ylmethanol | Secondary alcohol |

| Carbonyl compound | Acetone | 2-[2-(tert-butoxy)pyrimidin-4-yl]propan-2-ol | Tertiary alcohol |

| Carbon dioxide | CO₂ | 2-(tert-butoxy)pyrimidine-4-carboxylic acid | Carboxylic acid |

| Alkylating agent | Methyl iodide | 4-Methyl-2-(tert-butoxy)pyrimidine | Alkylated pyrimidine |

| Silylating agent | Trimethylsilyl chloride | 4-(Trimethylsilyl)-2-(tert-butoxy)pyrimidine | Silylated pyrimidine |

The carbon-bromine bond in this compound can also undergo homolytic cleavage to participate in radical reactions. These transformations provide a complementary approach to the more common polar, two-electron reaction pathways. A key application of radical chemistry for aryl bromides is reductive dehalogenation, often achieved using reagents like tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.org

The synthetic utility of radical reactions extends to the formation of carbon-carbon bonds. libretexts.org The pyrimidin-4-yl radical, generated from this compound, can be trapped by electron-deficient alkenes in intermolecular or intramolecular addition reactions. This strategy is particularly valuable for constructing complex molecular architectures. For example, the addition of the pyrimidin-4-yl radical to an alkene would generate a new carbon-centered radical, which could then be quenched by a hydrogen atom donor to complete the reaction cycle.

Key radical transformations applicable to this compound include:

Reductive Dehalogenation: Replacement of the bromine atom with a hydrogen atom using a radical reducing agent like Bu₃SnH.

Radical Cyclization: Intramolecular addition of the pyrimidin-4-yl radical onto a tethered alkene or alkyne to form fused ring systems.

Intermolecular C-C Bond Formation: Addition of the pyrimidin-4-yl radical to a suitable acceptor molecule, enabling the coupling of molecular fragments. libretexts.org

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the complex reaction mechanisms involving this compound. These theoretical studies provide detailed insights into reaction pathways, transition state structures, and the electronic factors that govern reactivity and selectivity. mdpi.comnih.gov

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound. DFT calculations can be employed to model this process in detail. The reaction typically proceeds through a two-step mechanism involving the formation of a high-energy intermediate known as a Meisenheimer complex.

Computational studies focus on several key aspects of the SNAr pathway:

Activation Energy Barriers: DFT is used to calculate the free energy of activation (ΔG‡) for the formation of the Meisenheimer complex and for the subsequent departure of the bromide leaving group. This helps in predicting reaction rates and understanding the influence of different nucleophiles. nih.gov

Intermediate Stability: The stability of the anionic Meisenheimer complex is a crucial factor. Calculations can reveal how the electron-donating tert-butoxy group and the pyrimidine ring nitrogen atoms delocalize the negative charge, thereby influencing the intermediate's stability.

Leaving Group Ability: The energy required to break the C-Br bond in the final step can be modeled to assess the leaving group's aptitude.

Solvent Effects: By incorporating solvent models (e.g., Polarizable Continuum Model), DFT can simulate how the solvent environment affects the energies of the reactants, transition states, and intermediates. mdpi.com

A typical DFT study would involve optimizing the geometries of the reactants, the Meisenheimer intermediate, the transition states connecting them, and the products. Analysis of molecular orbitals, such as the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine substrate, can provide insights into the regioselectivity of the nucleophilic attack. chemrxiv.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, involve a complex catalytic cycle. DFT modeling provides a step-by-step analysis of the entire energy landscape of this cycle. nih.govresearchgate.net For the reaction of this compound, the key elementary steps that are computationally investigated include:

Oxidative Addition: The initial step where the Pd(0) catalyst inserts into the C-Br bond. DFT calculations can determine the structure of the transition state and the activation energy for this crucial step. The calculated activation energy for the oxidative addition of bromobenzene to a palladium catalyst has been reported to be as low as 2.6 kcal/mol in some systems. nih.gov

Transmetalation: The transfer of the organic group from the organoboron reagent to the palladium center. The energy profile of this step is modeled to understand how the base and solvent assist in this transfer. mdpi.com

Reductive Elimination: The final step where the new C-C bond is formed, and the Pd(0) catalyst is regenerated. The transition state for this step is located, and its energy determines the feasibility of product formation. nih.gov

Table 2: Illustrative Calculated Energy Changes (ΔE) for Steps in a Suzuki-Miyaura Reaction

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Oxidative Addition | Reactants (Ar-Br + Pd(0)L₂) | 0.0 | Reference energy |

| Transition State 1 (TS1) | +2.6 | C-Br bond breaking, Pd-C/Pd-Br bond forming nih.gov | |

| Intermediate 1 (Ar-Pd(II)L₂-Br) | -12.7 | Oxidative addition complex nih.gov | |

| Transmetalation | Intermediate 1 + Ar'-B(OH)₂ | -12.7 | Pre-transmetalation state |

| Transition State 2 (TS2) | +24.1 | C-B bond breaking, Pd-C' bond forming nih.gov | |

| Intermediate 2 (Ar-Pd(II)L₂-Ar') | -5.0 | Post-transmetalation complex | |

| Reductive Elimination | Intermediate 2 | -5.0 | Pre-elimination state |

| Transition State 3 (TS3) | +15.0 | C-C' bond forming | |

| Products (Ar-Ar' + Pd(0)L₂) | -45.0 | Post-elimination complex |

Note: The energy values are hypothetical and for illustrative purposes, based on similar systems reported in the literature, to demonstrate a typical energy profile. nih.gov

Strategic Applications of 4 Bromo 2 Tert Butoxy Pyrimidine in Complex Organic Synthesis

Building Block for Advanced Heterocyclic Scaffolds

The pyrimidine (B1678525) ring is a foundational core in numerous complex heterocyclic structures. 4-Bromo-2-(tert-butoxy)pyrimidine provides a reliable and efficient entry point for elaborating this core into more sophisticated scaffolds.

The bromine atom at the C4 position of this compound is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, providing a straightforward route to a variety of 4-substituted pyrimidines. By coupling with different boronic acids or amines, a vast library of derivatives can be accessed.

Furthermore, this compound is an excellent precursor for the synthesis of bipyrimidines. For instance, Suzuki cross-coupling reactions can be employed to link two pyrimidine units together. One such strategy involves the reaction of a brominated pyrimidine, like this compound, with a pyrimidine-boronic acid derivative to form the bipyrimidine core. researchgate.net An improved synthetic method for 4-bromo-2,2′-bipyridine has been developed, highlighting the importance of brominated precursors in synthesizing linked heterocyclic systems.

Table 1: Synthesis of Substituted Pyrimidines via Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst/Conditions | Product Type | Citation(s) |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 4-Aryl/Heteroaryl Pyrimidines | |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd catalyst, Ligand, Base | 4-Aminopyrimidines | |

| Suzuki Coupling | Pyrimidine-boronic acid | Pd catalyst, Base | Bipyrimidines | researchgate.net |

This compound is also instrumental in constructing fused heterocyclic systems, where the pyrimidine ring is annulated with another ring. A prominent example is the synthesis of pyrazolo[3,4-d]pyrimidines, a scaffold of significant interest in medicinal chemistry due to its bioisosteric relationship with purines.

The synthesis often involves an initial substitution of the bromine atom followed by cyclization reactions. For example, the bromine can be displaced by a hydrazine (B178648) derivative, and subsequent intramolecular reactions can lead to the formation of the fused pyrazole (B372694) ring. Various synthetic methods have been developed, including multi-component reactions that efficiently assemble the pyrazolo[3,4-d]pyrimidine core from simple precursors. rsc.org The pyrazolo[3,4-d]pyrimidine framework is a key component in many compounds with wide-ranging biological activities.

Precursor for Bioactive Molecule Synthesis

The pyrimidine nucleus is a common feature in a multitude of biologically active compounds. This compound serves as a key starting material or intermediate in the synthesis of various agrochemicals and pharmaceuticals. chiralen.com

In the field of agricultural chemistry, pyrimidine derivatives have been developed as potent herbicides and pesticides. The structural features of this compound allow for its incorporation into molecules designed to inhibit essential biochemical pathways in weeds or pests. For example, trifluoromethyl-substituted pyridines, which can be synthesized from precursors like bromopyrimidines, are found in numerous commercial agrochemicals. The development of such compounds often relies on the versatile reactivity of halogenated heterocyclic intermediates.

The structural motif of this compound is frequently found in the synthetic pathways of a diverse range of therapeutic agents. The pyrimidine core acts as a scaffold that can be decorated with various functional groups to optimize binding to biological targets.

Kinase Inhibitors: The pyrazolo[3,4-d]pyrimidine scaffold, readily accessible from this compound, is a well-established core for kinase inhibitors. These compounds can act as ATP-competitive inhibitors by mimicking the adenine (B156593) part of ATP, thereby blocking the activity of kinases that are often dysregulated in cancer. For example, derivatives have been designed as potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases. alchempharmtech.com The synthesis of novel bromo-pyrimidine analogues has led to the discovery of potent Bcr/Abl tyrosine kinase inhibitors.

Antivirals: Pyrimidine biosynthesis is a critical pathway for viral replication, making it an attractive target for antiviral drugs. Compounds derived from pyrimidine precursors can inhibit host or viral enzymes essential for nucleic acid synthesis. Research has led to the discovery of broad-spectrum antiviral compounds that function by inhibiting pyrimidine biosynthesis.

Antibacterials: Substituted pyrimidines have demonstrated significant potential as antibacterial agents. The bromo-substituent, in particular, has been shown to contribute to the antibacterial potency of certain pyrimidine derivatives. For instance, novel 4-bromo-1H-indazole derivatives have been synthesized and shown to act as inhibitors of the bacterial cell division protein FtsZ, demonstrating a promising avenue for new antibiotic development.

Table 2: Examples of Bioactive Compounds Derived from Pyrimidine Precursors

| Compound Class | Biological Target/Activity | Synthetic Relevance of Bromopyrimidine | Citation(s) |

| Kinase Inhibitors | CDK, EGFR, Bcr/Abl | Precursor for pyrazolo[3,4-d]pyrimidine and other substituted pyrimidine cores. | alchempharmtech.com |

| Antivirals | Pyrimidine Biosynthesis Enzymes | Serves as a building block for inhibitors of viral replication. | |

| Antibacterials | FtsZ, other bacterial targets | Bromo-substitution can enhance antibacterial activity. |

Role in Materials Science and Polymer Chemistry

While the primary applications of this compound are in medicinal chemistry and agrochemicals, its structural attributes also suggest potential utility in materials science. Pyrimidine-containing compounds are known to be used in the development of organic electronic materials due to the electron-deficient nature of the pyrimidine ring. This property is valuable for creating organic semiconductors used in applications such as organic light-emitting diodes (OLEDs).

The bromine atom on this compound provides a reactive site for polymerization. Specifically, it can undergo palladium-catalyzed cross-coupling reactions, which are standard methods for synthesizing π-conjugated polymers. These polymers, which feature alternating single and double bonds, are the key components in many organic electronic devices. By coupling this brominated pyrimidine with other aromatic monomers (e.g., diboronic acids), it is theoretically possible to synthesize novel conjugated polymers. The pyrimidine unit would impart specific electronic properties to the polymer backbone, while the tert-butoxy (B1229062) group could enhance solubility, which is crucial for processing and fabricating thin films for electronic devices. Although specific examples of this compound in published polymer synthesis are not widespread, its potential as a monomer for creating new functional materials is clear based on established principles of polymer and materials chemistry.

Monomer for Functionalized Polymeric Materials

The structure of this compound makes it an ideal candidate as a monomer for the synthesis of functionalized conjugated polymers. Conjugated polymers, characterized by a backbone of alternating single and double bonds, are cornerstone materials in organic electronics due to their unique conductive and optical properties. The primary route to synthesizing such polymers from halo-aromatic monomers is through polycondensation reactions catalyzed by transition metals, most notably palladium.

The bromine atom on the pyrimidine ring allows this compound to participate as an electrophilic partner in various cross-coupling reactions. For instance, in a Suzuki-Miyaura polycondensation , this compound could be reacted with a co-monomer containing two boronic acid or boronic ester groups. The palladium catalyst facilitates the repetitive coupling of these two monomers, leading to the formation of a long-chain polymer.

Table 1: Potential Co-monomers for Suzuki-Miyaura Polymerization with this compound

| Co-monomer Structure | Co-monomer Name | Potential Polymer Properties |

| Benzene-1,4-diboronic acid | Introduction of phenylene units, tuning of electronic band gap. | |

| Thiophene-2,5-diboronic acid | Lowering the band gap, enhancing charge carrier mobility. | |

| 9,9-dioctylfluorene-2,7-diboronic acid | Improving solubility, inducing blue emission, and good thermal stability. |

The tert-butoxy group plays a crucial, dual role in this process. Firstly, its bulky nature enhances the solubility of both the monomer and the resulting polymer in common organic solvents, which is a critical factor for successful polymerization and subsequent processing. Secondly, the tert-butoxy group can serve as a thermally cleavable protecting group. After polymerization, the polymer can be heated to remove the tert-butyl group, yielding a hydroxyl group. This post-polymerization modification allows for fine-tuning of the polymer's properties, such as its electronic characteristics, solubility, and its ability to participate in intermolecular hydrogen bonding.

Precursor for Optoelectronic Materials (e.g., Organic Light-Emitting Diodes)

The inherent electronic properties of the pyrimidine ring make this compound a highly promising precursor for materials used in optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). The pyrimidine core is electron-deficient, which facilitates the injection and transport of electrons. This characteristic is essential for creating efficient electron-transport layers (ETLs) or host materials in the emissive layer of an OLED.

In the construction of OLED materials, this compound can be used as a foundational building block. Through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, electron-donating or other functional moieties can be attached to the pyrimidine core at the 4-position. This strategy allows for the creation of molecules with a "push-pull" architecture, where an electron-donating part of the molecule is linked to the electron-accepting pyrimidine core. Such structures are often key to achieving high-efficiency emission, including phenomena like Thermally Activated Delayed Fluorescence (TADF).

Table 2: Research Findings on Pyrimidine-Based Optoelectronic Materials

| Material Type | Key Synthetic Strategy | Resulting Properties & Application | Reference |

| Bipolar Host Materials | Coupling of 2,4-diphenylpyrimidine (B12087079) with carbazole-based donors. | High thermal stability and good film morphology, leading to high-efficiency (up to 24.1% EQE) solution-processed green TADF-OLEDs. | nih.gov |

| Electron Transport Material | Pyrimidine end-capped molecule (DPmPy-BP) combined with silver. | Superior electron-injection and remarkable long-term stability in green phosphorescent OLEDs. | rsc.org |

| Electron-Transporting Materials | Pyrimidine and thiazolopyridine moieties combined to create DPPTP. | Enhanced electron transport capabilities compared to standard materials like Alq3, improving OLED efficiency. | researchgate.net |

The synthesis of these complex molecules relies on the predictable reactivity of precursors like this compound. For example, a Suzuki coupling reaction could be employed to attach an electron-rich arylboronic acid to the pyrimidine core. The resulting compound could then be further functionalized or used directly as an electron-transport or emissive material. The tert-butoxy group, in this context, again provides enhanced solubility for solution-based device fabrication methods (like spin-coating or inkjet printing) and can be retained to ensure the material remains amorphous, a state that is often beneficial for uniform thin-film formation and device performance.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 2 Tert Butoxy Pyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For 4-Bromo-2-(tert-butoxy)pyrimidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton and carbon signals, offering insights into the compound's precise structure.

High-resolution 1D NMR spectra provide fundamental information about the chemical environment of the magnetic nuclei within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show two distinct signals for the aromatic protons and one signal for the tert-butoxy (B1229062) group. The pyrimidine (B1678525) ring protons, H-5 and H-6, form an AX spin system and appear as doublets. Due to the electronegativity of the adjacent nitrogen atoms and the bromine atom, these protons are deshielded and resonate in the downfield region of the spectrum. The tert-butyl group, consisting of nine equivalent protons, gives rise to a sharp singlet in the upfield region.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is anticipated to display six distinct signals, corresponding to the eight carbon atoms in the molecule. The four unique carbons of the pyrimidine ring will have chemical shifts influenced by the attached substituents and the ring nitrogen atoms. The carbon atom C-4, bonded to the bromine, is expected to be shifted upfield due to the heavy-atom effect, while C-2, attached to the electronegative oxygen of the tert-butoxy group, will be significantly deshielded. The quaternary and methyl carbons of the tert-butyl group will appear in the aliphatic region of the spectrum.

¹⁵N NMR Spectroscopy: The nitrogen atoms of the pyrimidine ring are also NMR active. ¹⁵N NMR spectroscopy can provide valuable information about the electronic structure of the heterocyclic core. The chemical shifts of N-1 and N-3 are influenced by the nature of the substituents at the C-2, C-4, and C-5 positions. For pyrimidine derivatives, ¹⁵N chemical shifts are typically observed in a broad range, and their specific values in this compound would confirm the electronic environment of the heterocyclic ring.

Predicted NMR Data for this compound

Below are the predicted ¹H and ¹³C NMR chemical shifts based on the analysis of similar substituted pyrimidine structures.

| ¹H NMR | Data |

| Nucleus | Predicted Chemical Shift (ppm) |

| H-5 | ~7.0 - 7.5 (d) |

| H-6 | ~8.5 - 8.9 (d) |

| -C(CH₃)₃ | ~1.6 (s, 9H) |

| ¹³C NMR | Data |

| Nucleus | Predicted Chemical Shift (ppm) |

| C-2 | ~165 - 170 |

| C-4 | ~125 - 130 |

| C-5 | ~115 - 120 |

| C-6 | ~155 - 160 |

| -C (CH₃)₃ | ~80 - 85 |

| -C(CH₃ )₃ | ~28 - 30 |

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, a cross-peak between the signals of H-5 and H-6 would be expected, confirming their scalar coupling and adjacency on the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space. A key correlation would be expected between the protons of the tert-butyl group and the H-6 proton of the pyrimidine ring, which would help to confirm the spatial arrangement of the tert-butoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the direct assignment of the protonated carbons, C-5 and C-6, by correlating their respective proton signals. The methyl carbons of the tert-butyl group would also show a strong correlation to their corresponding proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons. This technique helps to piece together the molecular skeleton. For instance, the H-6 proton would be expected to show correlations to C-2, C-4, and C-5. The protons of the tert-butyl group should show a correlation to the quaternary carbon of the group and, importantly, to the C-2 carbon of the pyrimidine ring, confirming the attachment of the tert-butoxy group at this position.

The tert-butoxy group is not sterically locked and can rotate around the C-O single bond. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, could be used to investigate the rotational barrier of this group. At room temperature, the rotation is typically fast on the NMR timescale, resulting in a single sharp signal for the nine equivalent methyl protons. However, at sufficiently low temperatures, this rotation could become slow enough to be observed. While the energy barrier for rotation of a tert-butyl group is generally low, steric hindrance from the pyrimidine ring could potentially raise this barrier to a level observable by DNMR. Such a study would provide valuable thermodynamic data regarding the conformational flexibility of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The molecular formula for this compound is C₈H₁₁BrN₂O. HRMS analysis would be expected to show a molecular ion peak corresponding to the calculated exact mass, confirming the elemental composition. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Calculated Exact Mass for this compound

| Isotopologue | Molecular Formula | Calculated Exact Mass |

| ⁷⁹Br | C₈H₁₁⁷⁹BrN₂O | 229.0082 |

| ⁸¹Br | C₈H₁₁⁸¹BrN₂O | 231.0061 |

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a fragmentation pattern. This pattern provides a fingerprint that is characteristic of the molecule's structure. For this compound, several key fragmentation pathways can be predicted.

A primary and highly characteristic fragmentation for molecules containing a tert-butoxy group is the loss of isobutylene (C₄H₈, 56 Da) via a McLafferty-type rearrangement, leading to a stable radical cation. Another common fragmentation is the loss of a tert-butyl radical (•C(CH₃)₃, 57 Da). Subsequent fragmentations could involve the loss of carbon monoxide (CO) or hydrogen cyanide (HCN) from the pyrimidine ring. The bromine atom can also be lost as a radical (•Br), and the resulting fragments would lack the characteristic bromine isotopic pattern.

Proposed Key Fragmentation Steps:

Loss of Isobutylene: [C₈H₁₁BrN₂O]⁺• → [C₄H₃BrN₂OH]⁺• + C₄H₈

Loss of tert-butyl radical: [C₈H₁₁BrN₂O]⁺• → [C₄H₂BrN₂O]⁺ + •C(CH₃)₃

Loss of Bromine radical: [C₈H₁₁BrN₂O]⁺• → [C₈H₁₁N₂O]⁺ + •Br

Analyzing these fragmentation pathways allows for the confirmation of the connectivity between the pyrimidine core and the tert-butoxy substituent.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of molecules. These methods provide detailed information about the chemical composition, molecular conformation, and structure of a compound. While IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that change the molecule's polarizability. Together, they offer a comprehensive vibrational profile of a molecule.

Vibrational spectroscopy is instrumental in the structural elucidation of this compound by identifying its key functional groups. Each group within the molecule—the pyrimidine ring, the C-Br bond, and the tert-butoxy group—exhibits characteristic vibrational frequencies.

The pyrimidine ring gives rise to a series of distinct bands. Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. Ring stretching vibrations, analogous to those in benzene and pyridine (B92270), are observed in the 1600-1400 cm⁻¹ range and are particularly sensitive to the nature and position of substituents. The substitution pattern on the pyrimidine ring influences the intensity and position of C-H in-plane and out-of-plane bending modes, which are found in the 1300-1000 cm⁻¹ and below 900 cm⁻¹ regions, respectively.

The tert-butoxy group introduces several characteristic vibrations. The C-H stretching modes of the methyl groups are typically observed between 2990 and 2850 cm⁻¹. The asymmetric and symmetric bending vibrations of the CH₃ groups appear around 1470 cm⁻¹ and 1370 cm⁻¹, respectively. A notable feature is the C-O stretching vibration of the ether linkage, which is expected in the 1260-1200 cm⁻¹ region. The C-Br stretching vibration is typically found in the lower frequency "fingerprint" region of the spectrum, usually between 600 and 500 cm⁻¹, providing clear evidence of the bromine substituent.

These characteristic vibrational frequencies are crucial for monitoring the synthesis of this compound. For instance, in a substitution reaction where a hydroxyl group at the 2-position is converted to a tert-butoxy group, FTIR spectroscopy can track the reaction's progress. The disappearance of the broad O-H stretching band (around 3400-3200 cm⁻¹) from the starting material and the concurrent appearance of the C-H stretching bands (2990-2850 cm⁻¹) and C-O stretching band (~1250 cm⁻¹) of the tert-butoxy group would signify the formation of the desired product. Similarly, monitoring the characteristic pyrimidine ring modes allows for confirmation that the heterocyclic core remains intact throughout the chemical transformation. The purity of the final product can be assessed by the absence of vibrational bands corresponding to starting materials or byproducts.

Table 1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Spectroscopy |

| C-H Stretching | Pyrimidine Ring (Ar-H) | 3100 - 3000 | IR, Raman |

| Asymmetric & Symmetric C-H Stretching | tert-Butyl (CH₃) | 2990 - 2850 | IR, Raman |

| C=N & C=C Stretching | Pyrimidine Ring | 1600 - 1450 | IR, Raman |

| Asymmetric CH₃ Bending | tert-Butyl (CH₃) | ~1470 | IR |

| Symmetric CH₃ Bending ("umbrella") | tert-Butyl (CH₃) | ~1370 | IR |

| C-O-C Asymmetric Stretching | tert-Butoxy Ether | 1260 - 1200 | IR (strong) |

| C-H In-plane Bending | Pyrimidine Ring | 1300 - 1000 | IR, Raman |

| Ring Breathing | Pyrimidine Ring | ~1000 | Raman (strong) |

| C-Br Stretching | Bromo-substituent | 600 - 500 | IR, Raman |

The conformation of the tert-butoxy group relative to the pyrimidine ring can influence the vibrational spectrum. The tert-butyl group is sterically demanding, and its rotation around the C-O bond can be restricted, leading to distinct conformational isomers. While free rotation is often assumed in solution, certain conformations may be favored in the solid state.

Computational studies combined with experimental IR and Raman spectroscopy can be used to analyze these conformation-sensitive modes. By calculating the theoretical vibrational spectra for different stable conformers, it is possible to identify specific bands that act as markers for a particular geometric arrangement. nih.gov For example, the presence of specific split peaks or shoulder bands in the C-O-C stretching region or the CH₃ rocking region of the experimental spectrum could indicate the co-existence of multiple conformers in the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The pyrimidine ring, being an aromatic heterocycle with non-bonding electrons on the nitrogen atoms, acts as the primary chromophore in this compound.

The electronic spectrum of pyrimidine and its derivatives is characterized by two main types of electronic transitions: π → π* and n → π*. libretexts.org

π → π Transitions:* These are typically high-intensity absorptions that involve the excitation of an electron from a bonding π molecular orbital to an antibonding π* orbital. For pyrimidine systems, these transitions usually occur at shorter wavelengths (higher energy) in the UV region. The presence of substituents on the pyrimidine ring can significantly affect the energy of these transitions. The bromo and tert-butoxy groups, both having lone pairs of electrons, can act as auxochromes, potentially causing a bathochromic shift (a shift to longer wavelengths) of the π → π* bands compared to unsubstituted pyrimidine. jst.go.jpoup.com

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, specifically from the lone pairs on the nitrogen atoms of the pyrimidine ring, to an antibonding π* orbital. These transitions are symmetry-forbidden and thus exhibit much lower intensity compared to π → π* transitions. They occur at longer wavelengths (lower energy) and are often observed as a distinct shoulder or a separate band on the low-energy edge of the main absorption spectrum. libretexts.orglumenlearning.com

In this compound, the main absorption bands are expected in the UV region. Halogenation of pyrimidines is known to cause red-shifts in the absorption bands. rsc.orgrsc.org Therefore, the absorption maxima for this compound are anticipated to be shifted to longer wavelengths compared to the parent pyrimidine molecule.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength (λmax) Range | Relative Intensity (Molar Absorptivity, ε) |

| π → π | Excitation from π bonding to π antibonding orbital | 220 - 280 nm | High (ε > 5,000 L mol⁻¹ cm⁻¹) |

| n → π | Excitation from nitrogen lone pair (n) to π orbital | 280 - 320 nm | Low (ε < 1,000 L mol⁻¹ cm⁻¹) |

Solvatochromism refers to the change in the position, intensity, and shape of UV-Vis absorption bands when the polarity of the solvent is changed. wikipedia.org This phenomenon arises from differential solvation of the ground and excited electronic states of the chromophore. Studying the solvatochromic behavior of this compound can provide insights into the nature of its electronic transitions.

The n → π* and π → π* transitions are expected to show different responses to changes in solvent polarity:

n → π Transition:* The ground state of the pyrimidine molecule is stabilized in polar, protic solvents through hydrogen bonding with the nitrogen lone pairs. This stabilization is more significant for the ground state than for the excited state. Consequently, the energy gap for the n → π* transition increases, leading to a hypsochromic shift (blue shift, to shorter wavelengths) as solvent polarity increases. libretexts.org

π → π Transition:* The excited state resulting from a π → π* transition is often more polar than the ground state. In such cases, polar solvents will stabilize the excited state more than the ground state, decreasing the energy gap of the transition. This results in a bathochromic shift (red shift, to longer wavelengths) with increasing solvent polarity. libretexts.org

By recording the UV-Vis spectrum of this compound in a series of solvents with varying polarity (e.g., hexane, dichloromethane, acetonitrile, methanol), the nature of the observed absorption bands can be confirmed. A plot of the absorption maximum (λmax) versus a solvent polarity parameter (like the Reichardt's dye ET(30) value) can quantify the extent of the solvatochromic shifts.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the molecule's structure and properties.

While the specific crystal structure of this compound is not available in publicly accessible crystallographic databases as of the latest searches, its molecular geometry can be reliably inferred from the crystal structures of closely related 2,4-disubstituted pyrimidine derivatives. acs.orgnih.gov

Based on these related structures, the pyrimidine ring of this compound is expected to be essentially planar. The C-Br bond and the C-O bond of the tert-butoxy group will lie in or very close to the plane of the pyrimidine ring. The bond lengths and angles within the pyrimidine ring will be characteristic of an aromatic heterocyclic system, though they will be slightly distorted from perfect hexagonal symmetry due to the presence of two different heteroatoms (nitrogen) and the electronic effects of the substituents.

Table 3: Representative Crystallographic Parameters for a Related 2,4-Disubstituted Pyrimidine Derivative

Note: Data presented is for a representative analogue to illustrate expected values, as the specific crystal structure for this compound is not publicly available.

| Parameter | Description | Expected/Representative Value |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic or Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c or similar centrosymmetric group |

| a, b, c (Å) | The lengths of the unit cell axes. | a ≈ 8-12 Å, b ≈ 10-15 Å, c ≈ 12-18 Å |

| α, β, γ (°) | The angles of the unit cell. | α = 90°, β ≈ 95-105°, γ = 90° (for Monoclinic) |

| Pyrimidine Ring C-N Bond | Average length of carbon-nitrogen bonds in the ring. | ~1.33 - 1.38 Å |

| Pyrimidine Ring C-C Bond | Average length of carbon-carbon bonds in the ring. | ~1.37 - 1.40 Å |

| C4-Br Bond Length | Length of the carbon-bromine bond. | ~1.88 - 1.92 Å |

| C2-O Bond Length | Length of the carbon-oxygen ether bond. | ~1.35 - 1.40 Å |

| N-C-N Bond Angle | Internal angle of the pyrimidine ring. | ~126 - 129° |

| C-N-C Bond Angle | Internal angle of the pyrimidine ring. | ~114 - 117° |

Solid-State Structure Determination and Conformational Analysis

Comprehensive solid-state structure determination, such as through single-crystal X-ray diffraction, for this compound has not been extensively reported in peer-reviewed literature. Such studies are crucial for definitively establishing the molecule's three-dimensional arrangement in the crystalline state, including precise bond lengths, bond angles, and the conformation of the tert-butoxy group relative to the pyrimidine ring. Conformational analysis would typically investigate the rotational barrier around the C-O bond connecting the tert-butyl group to the pyrimidine ring and the preferred spatial orientation of the bulky tert-butyl group, which is critical for understanding its steric influence in chemical reactions.

Chiroptical Spectroscopy (If applicable, e.g., for chiral derivatives)

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

There is no information available in scientific literature regarding the synthesis or chiroptical analysis of chiral derivatives of this compound. Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. Should chiral derivatives be synthesized, for instance, by introducing a stereocenter into the molecule, CD spectroscopy could be employed to investigate their stereochemical properties, determine absolute configurations, and study conformational chirality.

Theoretical and Computational Investigations of 4 Bromo 2 Tert Butoxy Pyrimidine

Electronic Structure and Aromaticity Calculations

The arrangement of electrons within 4-Bromo-2-(tert-butoxy)pyrimidine governs its stability, reactivity, and aromatic character. Computational methods allow for a detailed analysis of the pyrimidine (B1678525) ring's electronic environment and the influence of its substituents.

Aromaticity Indices and Delocalization Parameters of the Pyrimidine Ring

The aromaticity of the pyrimidine ring in this compound is a key determinant of its chemical behavior. While pyrimidine itself is considered aromatic, the presence of bromo and tert-butoxy (B1229062) substituents can modulate the degree of electron delocalization. Aromaticity can be quantified using various computational indices.

One common method is the calculation of the Harmonic Oscillator Model of Aromaticity (HOMA) index, which evaluates the bond length alternation in the ring. A HOMA value approaching 1 indicates high aromaticity, while values closer to 0 suggest a non-aromatic or localized system. For substituted pyrimidines, DFT calculations are typically employed to optimize the molecular geometry and obtain the necessary bond lengths for HOMA calculation.

Another widely used set of indices are the magnetic criteria of aromaticity, such as Nucleus-Independent Chemical Shift (NICS) values. NICS calculations probe the magnetic shielding at the center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)). Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity.

Furthermore, the delocalization of π-electrons can be assessed through analysis of the electron density and molecular orbitals. The distribution of electron density and the shapes of the π molecular orbitals can reveal the extent of conjugation within the pyrimidine ring.

| Aromaticity Index | Typical Calculated Value Range for Pyrimidine Derivatives | Interpretation |

|---|---|---|

| HOMA | 0.75 - 0.95 | Indicates a significant degree of aromatic character. |

| NICS(0) (ppm) | -5 to -10 | Negative values suggest the presence of a diatropic ring current, confirming aromaticity. |

| NICS(1) (ppm) | -8 to -12 | Often a more reliable indicator of π-aromaticity than NICS(0). |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction